Magnesium;2-butoxyoxane;chloride

Description

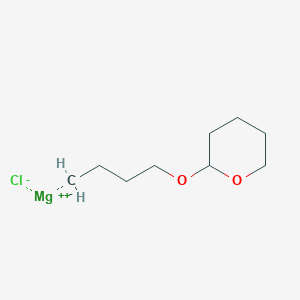

The compound "Magnesium;2-butoxyoxane;chloride" is hypothesized to be an organomagnesium chloride complex, where magnesium is coordinated with 2-butoxyoxane (a cyclic ether derivative, structurally equivalent to 2-butoxytetrahydropyran) and chloride ions. The 2-butoxyoxane moiety may act as a stabilizing ligand or solvent, influencing reactivity and solubility. Applications could include catalysis or as a precursor in specialized chemical reactions, though empirical data remains sparse .

Properties

Molecular Formula |

C9H17ClMgO2 |

|---|---|

Molecular Weight |

216.99 g/mol |

IUPAC Name |

magnesium;2-butoxyoxane;chloride |

InChI |

InChI=1S/C9H17O2.ClH.Mg/c1-2-3-7-10-9-6-4-5-8-11-9;;/h9H,1-8H2;1H;/q-1;;+2/p-1 |

InChI Key |

KDWNZTOSBAXCDM-UHFFFAOYSA-M |

Canonical SMILES |

[CH2-]CCCOC1CCCCO1.[Mg+2].[Cl-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of magnesium;2-butoxyoxane;chloride involves the reaction of magnesium chloride with 2-butoxyoxane under controlled conditions. The reaction typically requires an anhydrous environment to prevent the formation of unwanted by-products. The reaction can be represented as follows:

MgCl2+2-butoxyoxane→this compound

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Magnesium;2-butoxyoxane;chloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different oxidation states of magnesium.

Reduction: It can be reduced under specific conditions to yield magnesium metal.

Substitution: The chloride ion can be substituted with other anions or functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride can be used.

Substitution: Reagents like sodium hydroxide or potassium iodide can facilitate substitution reactions.

Major Products

Oxidation: Magnesium oxide or magnesium hydroxide.

Reduction: Magnesium metal.

Substitution: Various magnesium salts depending on the substituent used.

Scientific Research Applications

Magnesium;2-butoxyoxane;chloride has several scientific research applications:

Chemistry: Used as a reagent in organic synthesis and catalysis.

Biology: Studied for its potential role in biological systems and as a magnesium supplement.

Medicine: Investigated for its therapeutic properties, including its use in treating magnesium deficiency.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of magnesium;2-butoxyoxane;chloride involves the interaction of magnesium ions with various molecular targets. Magnesium ions play a crucial role in numerous biochemical processes, including enzyme activation, DNA synthesis, and cellular signaling. The compound’s effects are mediated through the binding of magnesium ions to specific proteins and enzymes, modulating their activity and function.

Comparison with Similar Compounds

Comparison with Organomagnesium Chlorides (Grignard Reagents)

Organomagnesium chlorides, such as 2-butenylmagnesium chloride and benzyl magnesium chloride, share structural and functional parallels with the target compound. Key differences arise in the organic substituent’s electronic and steric effects.

Table 1: Organomagnesium Chlorides Comparison

Key Findings :

- Safety : Like all Grignard reagents, the compound is likely pyrophoric and requires inert handling conditions.

Comparison with Magnesium Chloride Salts and Complexes

Magnesium chloride (MgCl₂) and its derivatives differ significantly in applications and stability.

Table 2: Magnesium Chloride Complexes Comparison

Key Findings :

- Thermal Behavior : The target compound’s ether ligand may lower thermal stability compared to anhydrous MgCl₂ (melting point: 714°C) but improve solubility in organic solvents .

- Industrial Use : Unlike MgCl₂ in cements (Table 1, ) or hydrogels (Table 4, ), the target compound’s applications are niche, likely restricted to synthetic chemistry.

Solubility and Solution Behavior

Magnesium chloride’s solubility in water (54.3 g/100 mL at 20°C) contrasts with organomagnesium compounds, which are typically soluble in ethers or THF. The 2-butoxyoxane group may enhance solubility in non-polar media, analogous to how THF stabilizes Grignard reagents . notes MgCl₂ solutions exhibit viscosity changes with concentration, suggesting the target compound’s solutions could similarly vary in rheological properties .

Biological Activity

Magnesium;2-butoxyoxane;chloride is a compound that combines magnesium with 2-butoxyoxane and chloride, presenting unique biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, drawing from diverse research findings.

Chemical Composition and Properties

- Chemical Formula : The compound is characterized by the presence of magnesium ions (Mg²⁺), 2-butoxyoxane, and chloride ions (Cl⁻).

- Structure : The oxetane ring in 2-butoxyoxane contributes to the compound's reactivity and biological activity. Oxetanes are known for their roles in medicinal chemistry due to their ability to interact with various biological targets .

Antimicrobial Properties

Research indicates that compounds containing oxetane structures often exhibit significant antimicrobial activity. For instance, studies have shown that related compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria, suggesting potential applications in treating infections .

| Compound | Minimum Inhibitory Concentration (MIC) μg/mL | Target Organism |

|---|---|---|

| This compound | <500 | Various bacterial strains |

| Related oxetanes | 0.12 - 1 | E. coli, P. aeruginosa |

Cytotoxicity and Antitumor Activity

The cytotoxic effects of magnesium compounds are well-documented. In vitro studies have demonstrated that magnesium salts can induce apoptosis in cancer cell lines, including colon cancer cells (CT26) at concentrations below 2000 µg/mL . The mechanism appears to involve disruption of cellular ion homeostasis, leading to increased oxidative stress.

- Ion Channel Modulation : Magnesium plays a crucial role in modulating ion channels, particularly chloride channels. This modulation can lead to hyperpolarization of cell membranes, affecting cellular excitability and signaling pathways .

- Oxidative Stress Induction : The presence of magnesium can influence oxidative stress levels within cells. Increased magnesium concentrations have been associated with enhanced production of reactive oxygen species (ROS), which may contribute to cytotoxic effects against tumor cells .

- Metabolic Pathways : The metabolism of 2-butoxyethanol, a component of the compound, leads to the formation of 2-butoxyacetic acid (BAA), which has been implicated in hemolytic effects on red blood cells . This metabolic pathway highlights the importance of understanding how the compound interacts with biological systems at a molecular level.

Study on Bioavailability

A significant study focused on the bioavailability of magnesium supplements highlighted how different formulations affect serum magnesium levels in vivo. This research utilized both in vitro and in vivo models to assess absorption rates and bioavailability profiles . The findings suggest that formulations similar to this compound could exhibit varied absorption characteristics based on their chemical structure.

Toxicological Assessments

Toxicological studies have evaluated the acute effects of 2-butoxyethanol exposure, revealing eye and respiratory irritation as primary health concerns. However, humans appear to be less sensitive to hemolytic effects compared to animal models . Understanding these differences is crucial for assessing safety profiles in therapeutic applications.

Q & A

Q. What experimental methodologies are recommended for determining the empirical formula of magnesium chloride in laboratory settings?

To determine the empirical formula of magnesium chloride, researchers typically react magnesium metal with hydrochloric acid or oxygen under controlled conditions. Key steps include:

- Mass Measurement : Precisely measure the initial mass of magnesium and the final mass of the product (MgCl₂ or MgO, which can be converted to MgCl₂ via acid treatment).

- Mole Ratio Calculation : Use stoichiometric relationships to derive the Mg:Cl ratio. For example, heating magnesium in a crucible to form MgO, followed by reaction with HCl, allows back-calculation of chloride content .

- Error Analysis : Common errors include incomplete combustion of magnesium, moisture absorption, or crucible contamination. These can lead to deviations in the Mg:Cl ratio, requiring repeated trials and controlled humidity during experiments .

Q. How can magnesium chloride be synthesized from magnesium oxide, and what stoichiometric considerations are critical?

Magnesium chloride is synthesized by reacting magnesium oxide (MgO) with hydrochloric acid (HCl):

- Reaction : .

- Stoichiometry : Use a 1:2 molar ratio of MgO:HCl. For example, 2.45 g of MgO requires 0.245 L of 2.00 mol/dm³ HCl for complete reaction .

- Purity Control : Residual HCl must be neutralized, and the solution evaporated to crystallize pure MgCl₂. Impurities like Ca²⁺ or Fe³⁺ can be removed via recrystallization .

Advanced Research Questions

Q. How do researchers design experiments to compare chloride penetration depths in concrete using magnesium chloride versus sodium chloride?

Experimental design involves:

- Sample Preparation : Cast identical concrete slabs with controlled porosity and curing time.

- Exposure Conditions : Immerse samples in equimolar solutions of MgCl₂, NaCl, and CaCl₂ at 20°C–40°C for 28 days.

- Measurement : Use colorimetric assays (e.g., AgNO₃ spray) to quantify chloride penetration depth. Studies show MgCl₂ penetrates deeper than NaCl due to its smaller ionic radius and higher reactivity with cement hydrates .

- Variables : Control humidity, temperature, and solution concentration to isolate salt-specific effects.

Q. What methodological approaches are used to optimize the molar ratio of MgO:MgCl₂ in magnesium oxychloride cement (MOC) to improve water resistance?

- Ratio Screening : Test molar ratios of MgO:MgCl₂ from 3:1 to 7:1 in MOC formulations. For example, a 5:1 ratio reduces Mg(OH)₂ formation, enhancing water resistance .

- Additive Testing : Incorporate pozzolanic materials (e.g., fly ash) or phosphates to stabilize the cement matrix.

- Performance Metrics : Measure compressive strength after 7 days of water immersion and use XRD to identify phases like 3Mg(OH)₂·MgCl₂·8H₂O, which degrade in water .

Q. How should contradictions in chloride penetration data between studies (e.g., environmental vs. lab conditions) be analyzed?

- Source Analysis : Compare testing protocols (e.g., field studies vs. accelerated lab tests). For instance, field data from cold climates may show lower MgCl₂ penetration due to reduced ionic mobility .

- Statistical Reconciliation : Apply multivariate regression to isolate variables like temperature, chloride concentration, and concrete age.

- Mechanistic Modeling : Use Fick’s second law to simulate diffusion kinetics, adjusting for binding capacity of Mg²⁺ vs. Na⁺ in cement pores .

Q. What methodologies are employed to study magnesium chloride’s role as a cofactor in enzymatic reactions, such as DNase activity?

- Activity Assays : Measure DNase kinetics with/without MgCl₂ supplementation. For example, 1–5 mM MgCl₂ increases DNase cleavage rates by stabilizing the enzyme-substrate complex .

- Competition Experiments : Introduce chelators (e.g., EDTA) to sequester Mg²⁺ and observe activity loss.

- Structural Analysis : Use X-ray crystallography to map Mg²⁺ binding sites on enzymes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.